1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the dioxidotetrahydrothiophene ring.
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors, such as urea and malononitrile, under acidic or basic conditions to form the tetrahydropyrimidine ring.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring with the tetrahydropyrimidine ring using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene ring but has a different heterocyclic ring, leading to different biological activities.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and applications.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of the dioxidotetrahydrothiophene ring and the tetrahydropyrimidine ring, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C9H9N3O4S |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3O4S/c10-3-6-4-12(9(14)11-8(6)13)7-1-2-17(15,16)5-7/h4,7H,1-2,5H2,(H,11,13,14) |
InChI Key |
FXOSMMSENDTMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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